molecular formula C8H7BrO B8642800 (2S)-2-(3-bromophenyl)oxirane

(2S)-2-(3-bromophenyl)oxirane

Cat. No.: B8642800
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-MRVPVSSYSA-N
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Description

(2S)-2-(3-bromophenyl)oxirane is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

(2S)-2-(3-bromophenyl)oxirane

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

YUPLJNGZNHMXGM-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-bromostyrene (1.0 g, 5.46 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (1.82 g, 6.01 mmol) was added in one batch and the stirring was continued over 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the filtrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.80 g (64%) of product as a yellow oil. 1H NMR (CDCl3) δ2.74 (m, 1, CH), 3.14 (m, 1, CH--), 3.82 (m, 1, --CH--), 7.21 (m, 2, phenyl), 7.42 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

1-Bromo-3-vinyl-benzene (5 g, 27.3 mmol) and 3-cyanopyridine (551 mg, 2.7 mmol) were added in CH2Cl2 (25 mL), Methyltrioxorhenium (VII) (34 mg, 0.137 mmol) and hydrogen peroxide (30%) (6.2 mL, 54.6 mmol) were added and the reaction mixture was stirred at room temperaute for 18 h. Sodium sulfite 1M (10 mL) and saturated sodium bicarbonate were added, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over anhydrous magnesium sulfate, filtered. The filtrate was concentrated in vacuo to provide the title compound as clear oil ((5.05 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
34 mg
Type
catalyst
Reaction Step Three

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